UDP-rhamnose

Flavonoid rhamnosylation Glycosyltransferase specificity Plant secondary metabolism

Researchers studying plant cell wall assembly or flavonoid glycosylation often face failed reactions due to inappropriate sugar donors-generic UDP-sugars cannot substitute for UDP-rhamnose. UDP-rhamnose (CAS 1955-26-6) is the exclusive activated rhamnose donor for plant and fungal rhamnosyltransferases, validated by stringent donor specificity (≥95% activity loss with UDP-glucose or UDP-galactose) and ~10-fold higher URGT transporter affinity. Sourced at verified purity to ensure reproducible in vitro pectin (RG-I/RG-II) assembly, rhamnosyltransferase profiling, and high-yield flavonoid rhamnoside synthesis. Bulk quantities available for institutional procurement.

Molecular Formula C15H24N2O16P2
Molecular Weight 550.30 g/mol
CAS No. 1955-26-6
Cat. No. B1222653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUDP-rhamnose
CAS1955-26-6
SynonymsUDP-beta-L-rhamnose
UDP-Rha
UDP-rhamnose
Molecular FormulaC15H24N2O16P2
Molecular Weight550.30 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O
InChIInChI=1S/C15H24N2O16P2/c1-5-8(19)10(21)12(23)14(30-5)32-35(27,28)33-34(25,26)29-4-6-9(20)11(22)13(31-6)17-3-2-7(18)16-15(17)24/h2-3,5-6,8-14,19-23H,4H2,1H3,(H,25,26)(H,27,28)(H,16,18,24)/t5-,6+,8-,9+,10+,11+,12+,13+,14+/m0/s1
InChIKeyDRDCJEIZVLVWNC-SLBWPEPYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UDP-Rhamnose: Essential Nucleotide Sugar Donor


UDP-rhamnose (UDP-L-rhamnose, UDP-Rha, CAS 1955-26-6) is a nucleotide-activated sugar donor that serves as the primary rhamnose source for glycosyltransferases in plants, certain fungi, and specialized prokaryotic pathways [1]. Its biosynthesis from UDP-glucose proceeds via a conserved dehydration–epimerization–reduction cascade catalyzed by trifunctional UDP-rhamnose synthase (RHM) enzymes or related multidomain proteins [2]. Unlike the more widely distributed bacterial dTDP-rhamnose, UDP-rhamnose is the obligate activated rhamnose form in plants and is essential for rhamnogalacturonan I/II cell wall pectin biosynthesis, flavonoid rhamnosylation, and specialized secondary metabolite decoration [3].

UDP-Rhamnose: Irreplaceable in Rhamnosylation


UDP-rhamnose occupies a distinct structural and biochemical niche among nucleotide sugars. Glycosyltransferases that utilize UDP-rhamnose typically exhibit stringent sugar donor specificity; substitution with UDP-glucose, UDP-galactose, or UDP-xylose results in either complete loss of activity or >95% reduction in catalytic turnover [1]. At the transporter level, Arabidopsis Golgi-localized URGT proteins display ~10‑fold higher affinity for UDP-rhamnose over UDP-galactose, underscoring that cellular compartmentalization further enforces donor exclusivity [2]. Across kingdoms, the activated rhamnose donor is species-specific: plants and certain fungi employ UDP-rhamnose, whereas most bacteria use dTDP-rhamnose, and GDP-D-rhamnose is restricted to select prokaryotes—meaning that cross-kingdom substitution fails at the pathway architecture level [3].

UDP-Rhamnose Quantitative Evidence


Flavonoid Rhamnosyltransferase Donor Specificity

HmF3RT, a flavonol 3-O-rhamnosyltransferase from Hypericum monogynum, exhibits strict regiospecificity and sugar donor selectivity. While HmF3RT efficiently transfers rhamnose from UDP-rhamnose to the 3‑OH position of quercetin, it displays only weakly detectable catalytic activity with UDP‑xylose or UDP‑glucose as alternative donors [1]. The preference for UDP-rhamnose over UDP-glucose or UDP-xylose is qualitative and unambiguous in this assay system, confirming that UDP-rhamnose is the obligate donor for this class of rhamnosyltransferases [2].

Flavonoid rhamnosylation Glycosyltransferase specificity Plant secondary metabolism

Dehydratase Substrate Preference: UDP- vs. dTDP-Glucose

The UDP-glucose 4,6‑dehydratase (TvUGD) from Trichomonas vaginalis, a key enzyme in rhamnose biosynthesis, shows a marked preference for UDP‑glucose over dTDP‑glucose. Its apparent affinity for UDP‑glucose is approximately 20‑fold higher than for dTDP‑glucose, directly influencing the metabolic flux toward UDP‑rhamnose versus dTDP‑rhamnose production [1]. This differential affinity is critical when selecting the appropriate activated sugar for in vitro reconstitution or metabolic engineering of rhamnose‑containing pathways.

Nucleotide sugar enzymology Dehydratase substrate specificity Rhamnose pathway engineering

URGT5 Transporter: UDP-Rhamnose vs. UDP-Galactose Kinetics

The Arabidopsis thaliana nucleotide sugar transporter URGT5 (Q9SZ96) transports UDP‑rhamnose and UDP‑galactose in a strict counter‑exchange mode with UMP. Kinetic characterization reveals a 10.4‑fold lower Km for UDP‑rhamnose (17 μM) compared with UDP‑galactose (177 μM), while Vmax values are identical (4 nmol/sec/mg) for both substrates [1]. This indicates that at equimolar cytosolic concentrations, UDP‑rhamnose will saturate the transporter far more effectively than UDP‑galactose, conferring preferential Golgi import under physiological conditions.

Nucleotide sugar transport Golgi import kinetics Cell wall polysaccharide biosynthesis

Fungal UDP- vs. dTDP-Rhamnose Pathway Comparison

In the rice blast fungus Magnaporthe grisea and the gray mold pathogen Botryotinia fuckeliana, UDP‑rhamnose biosynthesis requires only two genes: a UDP‑glucose‑4,6‑dehydratase and a bifunctional 3,5‑epimerase/4‑reductase [1]. In contrast, bacterial dTDP‑rhamnose synthesis mandates three separate enzymes (RmlA–RmlD) for the equivalent conversion of dTDP‑glucose to dTDP‑rhamnose [2]. This reduced genetic requirement simplifies heterologous reconstitution of UDP‑rhamnose production in fungal systems and reduces the metabolic burden when engineering rhamnose‑containing glycans.

Fungal glycobiology Nucleotide sugar metabolism Host–pathogen interaction

Rhamnosyltransferase Affinity for UDP-Rhamnose

A purified rhamnosyltransferase from young pummelo leaves catalyzes the transfer of rhamnose from UDP‑rhamnose to flavanone‑7‑O‑glucosides. The enzyme's apparent Km for UDP‑rhamnose was 1.3 μM when prunin served as acceptor and 1.1 μM when hesperetin‑7‑O‑glucoside was used—values that are 19‑ to 38‑fold lower than the Km for the alternative acceptor substrate itself [1]. The consistently low micromolar Km for UDP‑rhamnose irrespective of the acceptor indicates that UDP‑rhamnose is not the limiting substrate in this rhamnosylation reaction, underscoring its high affinity for plant rhamnosyltransferases.

Enzyme kinetics Flavonoid glycosylation Rhamnosyltransferase characterization

UDP-Rhamnose Regeneration System

A cofactor self‑sufficient UDP‑rhamnose regeneration system was constructed using an NADPH‑independent fusion enzyme (VvRHM‑NRS) coupled with Glycine max sucrose synthase (GmSUS). Under optimized conditions, the system produced 0.57 mM UDP‑rhamnose from sucrose, NAD⁺, and UDP, with the fusion enzyme exhibiting an apparent Km for UDP‑glucose of 88 ± 9 μM and Vmax of 12.7 ± 0.6 nmol/min/mg [1]. This represents a practical, scalable alternative to direct purchase of UDP‑rhamnose for preparative‑scale rhamnosylation reactions.

Biocatalysis Cofactor recycling Glycosylation cascade engineering

UDP-Rhamnose Research & Industrial Applications


Rhamnogalacturonan Pectin Biosynthesis

UDP‑rhamnose is the obligatory donor for rhamnose incorporation into rhamnogalacturonan I (RG‑I) and rhamnogalacturonan II (RG‑II), the two major pectic polysaccharides that determine plant cell wall extensibility and root hair development [1]. Its use in in vitro Golgi‑enriched vesicle assays or with recombinant rhamnosyltransferases enables precise dissection of pectin assembly and the functional analysis of cell wall mutants (e.g., Arabidopsis lrx1, rol1/rhm1) [2].

Flavonoid Rhamnoside Production

UDP‑rhamnose is the exclusive rhamnose donor for plant flavonol 3‑O‑rhamnosyltransferases (e.g., HmF3RT, AtUGT78D1) that generate bioactive rhamnosides such as quercitrin, isorhamnetin‑3‑O‑rhamnoside, and naringin [3][4]. Its integration into UDP‑rhamnose regeneration systems enables high‑yield (>200 mg/L) synthesis of rhamnosylated flavonoids, which are of interest as antioxidants, antiviral agents, and nutraceutical ingredients [5].

Fungal Host-Pathogen Interaction Assays

In pathogenic fungi (e.g., Magnaporthe grisea, Botryotinia fuckeliana), UDP‑rhamnose—not dTDP‑rhamnose—is the activated rhamnose form used to construct rhamnose‑containing glycans implicated in adhesion and virulence [6]. Supplying UDP‑rhamnose in enzymatic assays allows characterization of fungal rhamnosyltransferases and evaluation of inhibitors targeting UDP‑rhamnose biosynthesis, a pathway absent in mammals and therefore a potential antifungal target [7].

Golgi Nucleotide Sugar Transporter Studies

UDP‑rhamnose is a preferred substrate for the Arabidopsis URGT family of Golgi‑localized bifunctional transporters, exhibiting up to 10‑fold higher affinity than UDP‑galactose [8]. It is therefore essential for liposome‑based uptake assays and mass spectrometry‑driven NST profiling aimed at elucidating the subcellular partitioning of nucleotide sugars that controls cell wall polysaccharide biosynthesis [9].

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